N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
The compound N-(2H-1,3-Benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety linked to an imidazole core via a sulfanyl (-S-) bridge. The imidazole ring is substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups, while the acetamide moiety is appended to the benzodioxol system.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-16-4-6-17(7-5-16)25-27(30-26(29-25)18-8-10-20(32-2)22(12-18)33-3)36-14-24(31)28-19-9-11-21-23(13-19)35-15-34-21/h4-13H,14-15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRAPIBUWYWKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the benzodioxole and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar compounds, while reduction may produce more hydrophobic derivatives.
Scientific Research Applications
Several studies have investigated the biological activities of related compounds:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
A study published in Molecules assessed the inhibitory effects on PTP1B activity using concentration-dependent assays, revealing effective inhibition at nanomolar concentrations.
Antioxidant Capacity
Research on structurally similar compounds demonstrated significant antioxidant activity through assays such as DPPH scavenging, indicating potential for reducing reactive oxygen species (ROS) levels.
Cytotoxicity Against Cancer Cell Lines
In vitro studies showed cytotoxic effects against various cancer cell lines, including breast and prostate cancers. Mechanistic studies linked these effects to apoptosis induction and inhibition of cell migration.
Case Study 1: PTP1B Inhibition
In a controlled study evaluating derivatives of the compound, specific substitutions on the benzodioxole ring significantly enhanced inhibitory potency against PTP1B compared to unmodified analogs.
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant efficacy of N-(benzodioxole) derivatives against established antioxidants like ascorbic acid. The results indicated comparable or superior activity in reducing ROS levels in cellular models.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues:
- Compounds 3j and 3k (): These benzimidazole derivatives feature sulfinyl (-SO-) groups and pyridylmethyl substituents. Unlike the target compound’s imidazole core, 3j/3k incorporate a benzimidazole ring system, which increases aromatic surface area and may enhance π-π stacking interactions.
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) (): These compounds replace the imidazole core with a 1,3,4-oxadiazole ring, known for its electron-withdrawing properties and metabolic resistance. The sulfanyl group is retained, but the indol-3-ylmethyl substituent introduces steric bulk compared to the target’s benzodioxol and methoxyphenyl groups .
Functional Group Analysis
| Functional Feature | Target Compound | 3j/3k (Benzimidazole) | 8a-w (Oxadiazole) |
|---|---|---|---|
| Core Heterocycle | 1H-Imidazole | Benzimidazole | 1,3,4-Oxadiazole |
| Sulfur Linkage | Sulfanyl (-S-) | Sulfinyl (-SO-) | Sulfanyl (-S-) |
| Key Substituents | 3,4-Dimethoxyphenyl, 4-Methylphenyl | Pyridylmethyl, Methoxy | Indol-3-ylmethyl |
| Aromatic Systems | Benzodioxol, Methoxyphenyl | Benzimidazole, Pyridyl | Oxadiazole, Indole |
- Sulfur Oxidation State : The sulfanyl group in the target and 8a-w is less polar than the sulfinyl group in 3j/3k, which may reduce solubility but improve membrane permeability .
- Methoxy vs. Methyl Groups : The target’s 3,4-dimethoxyphenyl group enhances electron-donating capacity compared to 3j/3k’s pyridylmethyl substituents, possibly influencing receptor binding .
Physicochemical and Pharmacological Properties
Data Tables
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including its effects on various biological pathways and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Benzodioxole moiety : This aromatic structure contributes to the compound's potential pharmacological properties.
- Imidazole ring : Known for its role in various biological processes, the imidazole component may enhance the compound's interaction with biological targets.
- Sulfanyl group : This functional group may play a critical role in the compound's reactivity and biological activity.
The molecular formula is , with a molecular weight of 394.40 g/mol.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values of 0.68 µM for related compounds, indicating strong inhibitory effects on this enzyme, which is crucial for managing diabetes .
Cytotoxicity Studies
The cytotoxic effects of benzodioxole derivatives were evaluated using various cancer cell lines. The compound demonstrated selective toxicity, showing significant activity against certain cancer cell lines while exhibiting minimal effects on normal cells. For example, a related derivative exhibited IC50 values ranging from 26 to 65 µM against cancer cell lines while maintaining IC50 values greater than 150 µM for normal cells . This selectivity is vital for developing safer anticancer agents.
Mechanistic Insights
The mechanism of action for compounds like this compound appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase suggests a role in modulating carbohydrate digestion and absorption.
- Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways, including caspase activation and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, potentially benefiting conditions characterized by chronic inflammation .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . Such findings underscore the therapeutic potential of these compounds in managing diabetes.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (α-Amylase) | Cytotoxicity (Cancer Cells) | Notes |
|---|---|---|---|---|
| Compound IIc | Benzodioxole derivative | 0.68 µM | 26–65 µM | Strong antidiabetic properties |
| Compound IId | Similar structure | 0.85 µM | Not specified | Effective against multiple cancer lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
